c-Fms-IN-10

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

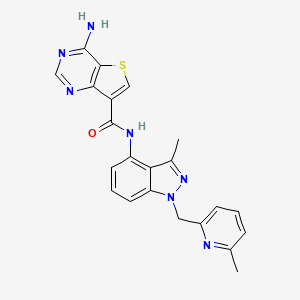

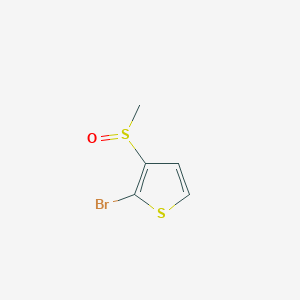

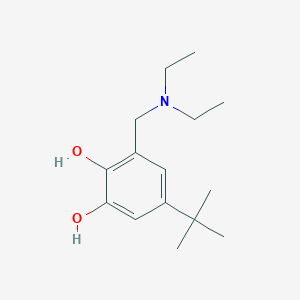

c-Fms-IN-10は、チエノ[3,2-d]ピリミジン誘導体であり、コロニー刺激因子1受容体(CSF-1R)のキナーゼ阻害剤として作用します。 IC50値は2 nMであり、顕著な抗腫瘍活性を示しています 。本化合物は主に研究目的で使用され、ヒトへの摂取は目的としていません。

準備方法

合成経路および反応条件

c-Fms-IN-10の合成には、チエノ[3,2-d]ピリミジンの誘導体化が含まれます。具体的な合成経路および反応条件は、機密情報であり、詳細については公表されていません。

工業生産方法

This compoundの工業生産方法は広く文書化されていません。本化合物は通常、高い純度と一貫性を確保するために、制御された条件下で専門の研究所で合成されます。 製造プロセスには、研究グレードの基準を満たすために、複数段階の精製と品質管理が含まれます 。

化学反応の分析

反応の種類

c-Fms-IN-10は、以下を含む様々な化学反応を起こします。

酸化: 本化合物は、特定の条件下で酸化されて、酸化された誘導体になる可能性があります。

還元: 還元反応は、チエノ[3,2-d]ピリミジンコア上の官能基を修飾するために実行できます。

一般的な試薬および条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための様々なハロゲン化剤が含まれます。 これらの反応は通常、所望の生成物の生成を確保するために、制御された温度およびpH条件下で行われます 。

生成される主要な生成物

これらの反応から生成される主要な生成物は、官能基が修飾されたthis compoundの様々な誘導体です。 これらの誘導体は、構造活性相関を研究し、化合物の有効性と選択性を高めるために、しばしば使用されます 。

科学研究への応用

This compoundは、以下を含む幅広い科学研究の応用範囲を持っています。

化学: キナーゼ阻害を研究し、新しいキナーゼ阻害剤を開発するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達と増殖におけるCSF-1Rの役割を理解するために、細胞研究で用いられます。

医学: 抗腫瘍特性により、がん治療における潜在的な治療効果が調査されています。

科学的研究の応用

c-Fms-IN-10 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study kinase inhibition and to develop new kinase inhibitors.

Biology: Employed in cellular studies to understand the role of CSF-1R in cell signaling and proliferation.

Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its anti-tumor properties.

Industry: Utilized in the development of new drugs and therapeutic agents targeting CSF-1R .

作用機序

c-Fms-IN-10は、コロニー刺激因子1受容体(CSF-1R)の活性を阻害することにより、その効果を発揮します。この受容体は、腫瘍関連マクロファージの増殖、成長、分化に重要な役割を果たすIII型受容体型チロシンキナーゼです。 CSF-1Rを阻害することにより、this compoundは、腫瘍の成長と生存に関与するシグナル伝達経路を阻害し、抗腫瘍効果をもたらします 。

類似化合物との比較

類似化合物

c-Fms-IN-1: 同様の作用機序を持つ別のCSF-1Rキナーゼ阻害剤。

c-Fms-IN-9: CSF-1Rに対する強力な阻害効果を持つ誘導体。

ペキシダートニブ: CSF-1Rも標的とする、多標的受容体型チロシンキナーゼ阻害剤

独自性

c-Fms-IN-10は、その高い効力(IC50 2 nM)とCSF-1Rに対する選択性により、ユニークです。そのチエノ[3,2-d]ピリミジンコア構造は、他のキナーゼ阻害剤とは異なる独自の化学構造を提供します。 この独自性により、がんに対する標的療法を開発するための研究において貴重なツールとなります 。

特性

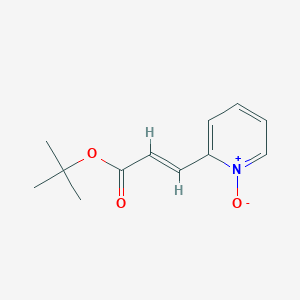

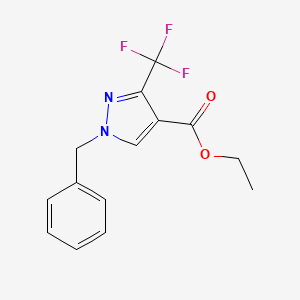

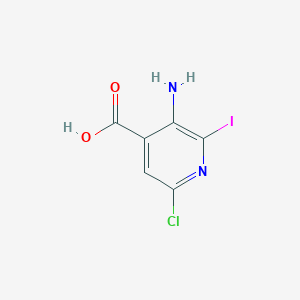

IUPAC Name |

4-amino-N-[3-methyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-yl]thieno[3,2-d]pyrimidine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N7OS/c1-12-5-3-6-14(26-12)9-29-17-8-4-7-16(18(17)13(2)28-29)27-22(30)15-10-31-20-19(15)24-11-25-21(20)23/h3-8,10-11H,9H2,1-2H3,(H,27,30)(H2,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVIZFHCMVWFNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CN2C3=CC=CC(=C3C(=N2)C)NC(=O)C4=CSC5=C4N=CN=C5N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine hydrochloride](/img/structure/B8107527.png)

![(2S)-2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B8107564.png)